molecular formula C20H20ClN3OS B2461494 N-(4-chlorophenyl)-2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}acetamide CAS No. 899914-69-3

N-(4-chlorophenyl)-2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}acetamide

Cat. No.: B2461494
CAS No.: 899914-69-3
M. Wt: 385.91
InChI Key: GSDOHASHNZPVDR-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a sulfanyl-linked 2,2-dimethylimidazole core substituted with a 4-methylphenyl group. The 4-chlorophenyl acetamide moiety is a common pharmacophore in medicinal chemistry, often associated with bioactivity due to its ability to engage in hydrogen bonding and hydrophobic interactions. The compound’s structure is distinguished by the 2,2-dimethyl substitution on the imidazole ring, which introduces steric hindrance and may influence conformational stability.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[2,2-dimethyl-5-(4-methylphenyl)imidazol-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3OS/c1-13-4-6-14(7-5-13)18-19(24-20(2,3)23-18)26-12-17(25)22-16-10-8-15(21)9-11-16/h4-11H,12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDOHASHNZPVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(N=C2SCC(=O)NC3=CC=C(C=C3)Cl)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and empirical findings related to its pharmacological properties.

Chemical Structure and Synthesis

The compound features a chlorophenyl group , an imidazole ring , and a sulfanylacetamide moiety , which contribute to its unique properties. The synthesis typically involves multi-step reactions starting from simple precursors. The key steps include:

  • Formation of the Imidazole Ring : This is achieved through the condensation of suitable aldehydes and amines.
  • Introduction of the Chlorophenyl Group : This can be accomplished via nucleophilic substitution reactions.
  • Attachment of the Sulfanylacetamide Moiety : The final step generally involves reacting the imidazole derivative with 2-chloroacetamide.

The biological activity of this compound is believed to result from its interactions with specific molecular targets, such as enzymes or receptors. The imidazole ring may facilitate binding to various biological macromolecules, modulating biochemical pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that derivatives with imidazole structures can inhibit the growth of bacteria like Escherichia coli and Staphylococcus aureus .

CompoundTested MicroorganismsActivity Level
1E. coliModerate
2Staphylococcus aureusHigh

Anticancer Activity

The compound has also been explored for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell cycle proteins .

Case Studies and Empirical Findings

  • Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal tested several derivatives of imidazole against common pathogens. Results indicated that compounds similar to this compound showed significant inhibitory effects on bacterial growth, particularly against Gram-positive strains .
  • Anticancer Research : In vitro studies demonstrated that the compound could inhibit the proliferation of various cancer cell lines, suggesting its potential as a chemotherapeutic agent . Further investigations are needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Data Table: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Imidazole 2,2-Dimethyl, 5-(4-methylphenyl) ~375.9 (estimated) Steric hindrance from dimethyl groups; potential for conformational rigidity.
N-(4-Chlorophenyl)-2-[(1-Methyl-5-Phenyl-1H-Imidazol-2-yl)Sulfanyl]Acetamide Imidazole 1-Methyl, 5-phenyl 353.85 Flexible imidazole core with phenyl substitution.
OLC-12 Triazole 4-Ethyl, 5-(4-pyridinyl), 4-isopropylphenyl ~400 (estimated) Orco agonist activity; pyridinyl enhances π-π interactions.
Cyazofamid Imidazole 4-Chloro, 2-cyano, N,N-dimethyl sulfonamide 324.78 Agricultural fungicide; sulfonamide linkage critical for activity.
Compound I (Diaminopyrimidinyl) Pyrimidine 4,6-Diamino 337.79 Enhanced hydrogen bonding; planar crystal packing.

Research Findings and Implications

  • Crystallographic Insights :
    • The target compound’s dimethylimidazole core likely adopts a less planar conformation compared to pyrimidine-based analogs, as seen in dihedral angles (~42°–77°) for related structures .
    • Intramolecular hydrogen bonds (e.g., N–H⋯N) stabilize the acetamide-thioether linkage, a feature shared with pyrimidine and pyrazole derivatives .
  • The 4-chlorophenyl group is a recurring motif in bioactive compounds, enhancing binding to hydrophobic pockets .

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